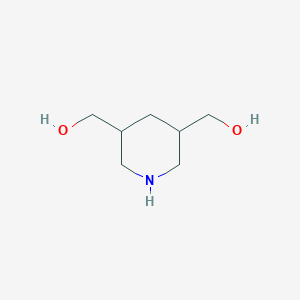

Piperidine-3,5-diyldimethanol

Description

Piperidine-3,5-diyldimethanol is a bicyclic organic compound featuring a piperidine core substituted with hydroxymethyl (-CH₂OH) groups at the 3- and 5-positions. This structural motif confers unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, which are critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

[5-(hydroxymethyl)piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-4-6-1-7(5-10)3-8-2-6/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUFQLOMKOWYKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,5-diyldimethanol typically involves the functionalization of the piperidine ring. Another approach involves the use of multicomponent reactions, where β-ketoesters, aromatic aldehydes, and aromatic amines are reacted in the presence of catalysts like TMSI in methanol .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed hydrogenation and organocatalysis techniques. These methods are favored for their efficiency, cost-effectiveness, and ability to produce high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,5-diyldimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of palladium or rhodium catalysts is often employed.

Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized piperidine derivatives .

Scientific Research Applications

Piperidine-3,5-diyldimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine-3,5-diyldimethanol involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives have been shown to regulate signaling pathways such as NF-κB, PI3K/Akt, and JNK/p38-MAPK, which are involved in cancer progression . The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating these pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2R,3R,4R)-2-(Hydroxymethyl)piperidine-3,4-diol

- Structural Similarities : Both compounds share a piperidine backbone with hydroxyl and hydroxymethyl substituents.

- Key Differences: The reference compound lacks the 5-hydroxymethyl group present in Piperidine-3,5-diyldimethanol, altering its hydrogen-bonding network.

- Functional Insights: In silico docking studies show that the hydroxyl groups of (2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol form hydrogen bonds with Lys155 in protein targets, achieving a docking score of −5.8070 . This suggests that this compound may exhibit stronger or distinct interactions due to its additional hydroxymethyl group.

Furan-2,5-diyldimethanol

- Structural Similarities: Both compounds feature a diyldimethanol motif (two hydroxymethyl groups on a heterocyclic ring).

- Key Differences : The furan ring (oxygen-containing) contrasts with the nitrogen-containing piperidine, significantly affecting electronic properties and solubility.

- Functional Insights: Furan-2,5-diyldimethanol has been isolated from natural products and studied for its rigid, planar structure, which may limit conformational flexibility compared to the piperidine analog .

[2,2'-Bioxazolidine]-3,3'-diethanol

- Structural Similarities: Both compounds possess dual ethanol (-CH₂CH₂OH) groups on a bicyclic framework.

- Key Differences : The oxazolidine ring (containing nitrogen and oxygen) introduces different steric and electronic effects compared to piperidine.

- Functional Insights: This compound’s solubility in polar solvents is likely higher than this compound due to the oxazolidine ring’s polarity, though direct comparisons are absent in the evidence .

3,5-Dimethylpiperidine

- Structural Similarities : Both share a piperidine core with substituents at the 3- and 5-positions.

- Key Differences : Methyl (-CH₃) groups replace hydroxymethyl (-CH₂OH), drastically reducing polarity.

- Physicochemical Data: Property 3,5-Dimethylpiperidine this compound (Inferred) Molecular Formula C₇H₁₅N C₇H₁₅NO₂ Molecular Weight 113.20 g/mol ~161.20 g/mol Boiling Point ~145–150°C Likely higher due to H-bonding Solubility Hydrophobic Hydrophilic

Biological Activity

Piperidine-3,5-diyldimethanol, specifically in its hydrochloride form, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 181.66 g/mol. The compound features a piperidine ring with two hydroxymethyl groups at the 3 and 5 positions, enhancing its solubility and reactivity (Table 1).

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 181.66 g/mol |

| Solubility | Water-soluble |

| Functional Groups | Hydroxymethyl groups |

Synthesis

The synthesis of this compound typically involves the reduction of piperidine derivatives. A common method includes using sodium borohydride or lithium aluminum hydride to reduce 3,5-diformylpiperidine under controlled conditions. This process can yield high-purity products important for pharmaceutical applications (Table 2).

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Reduction | Sodium borohydride, LiAlH₄ | Anhydrous conditions |

| Oxidation | Potassium permanganate, CrO₃ | Acidic or basic medium |

Pharmacological Potential

Research into the biological activity of this compound indicates its potential in treating central nervous system disorders. The compound's mechanism of action is believed to involve interactions with specific receptors or enzymes, leading to various biochemical responses. Studies have shown that it may exhibit:

- Antimicrobial Activity : Initial studies suggest potential efficacy against certain bacterial strains.

- CNS Activity : Investigations into its effects on neurotransmitter systems are ongoing.

Case Studies and Research Findings

- Antimycobacterial Activity : A study highlighted the structural modifications of piperidine derivatives and their activity against Mycobacterium tuberculosis. Compounds similar to this compound were tested for their minimum inhibitory concentrations (MICs), showing promising results against resistant strains (MIC as low as 0.5 μg/mL) .

- Antiviral Properties : Another research effort focused on piperidine-substituted compounds demonstrating antiviral activity against HIV-1. The selectivity index (SI) values indicated that modifications to the piperidine structure could enhance antiviral potency while reducing toxicity .

- Neuropharmacological Studies : Ongoing investigations are assessing the compound's effects on neurotransmitter pathways, which may lead to developments in treatments for neurological disorders such as depression and anxiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.